Framework Rigidity and Topology: Tetraphenylmethane vs. Tetraphenylsilane
Tetraphenylmethane (TPM) exhibits greater geometrical flexibility than its silicon analog, tetraphenylsilane (TPS). A CSD survey and DFT calculations confirm that TPS derivatives are significantly less able to distort from the ideal tetrahedral bond angle of 109.5°, a structural constraint that dictates the topology of resulting crystalline frameworks [1]. This difference is not merely theoretical; when terephthalate or bicarbonate anions are employed as linkers, the TPM- and TPS-based amidinium tectons yield entirely different crystal structures, whereas biphenyldicarboxylate yields similar channel-containing networks for both [1].
| Evidence Dimension | Geometrical flexibility (deviation from ideal tetrahedral angle) |
|---|---|
| Target Compound Data | Greater flexibility; more able to distort away from ideal 109.5° tetrahedral bond angles |
| Comparator Or Baseline | Tetraphenylsilane (TPS): Significantly less flexibility; less able to distort from ideal tetrahedral bond angles |
| Quantified Difference | Qualitative difference supported by CSD structural analysis and quantum chemical calculations; leads to divergent framework topologies under identical crystallization conditions with specific counter-anions |
| Conditions | Comparative study of hydrogen-bonded frameworks formed from tetraamidinium tectons and various carboxylate anions in water |
Why This Matters
Researchers designing porous frameworks or crystal engineering tectons must select TPM over TPS when structural adaptability is required to accommodate diverse guest molecules or counter-ions, as TPM's greater flexibility enables a wider range of accessible topologies.
- [1] Boer, S. A., et al. (2021). What's in an Atom? A Comparison of Carbon and Silicon-Centred Amidinium⋅⋅⋅Carboxylate Frameworks. Chemistry – A European Journal, 27(5), 1768-1776. DOI: 10.1002/chem.202003791 View Source
